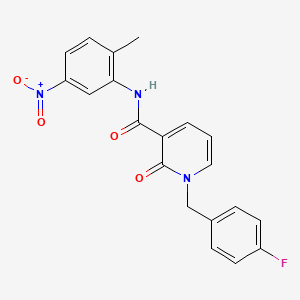

1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality 1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-4-9-16(24(27)28)11-18(13)22-19(25)17-3-2-10-23(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTOZJYSSMERMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C20H16FN3O4

- Molecular Weight : 381.36 g/mol

- CAS Number : [not specified in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Dihydropyridine derivatives are known for their role as enzyme inhibitors, particularly in the context of cancer therapy. The presence of the fluorobenzyl and nitrophenyl groups enhances its lipophilicity and potentially increases its bioavailability, allowing for better interaction with cellular targets.

Anticancer Activity

Research indicates that compounds similar to 1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance:

- A study highlighted that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, showcasing the compound's potential in cancer treatment .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in cancer progression. Dihydropyridines are often associated with inhibition of calcium channels and other enzymatic pathways that are critical in tumor growth and metastasis.

Case Studies

- In Vivo Efficacy : In a study involving human gastric carcinoma xenografts, an analogue of this compound showed excellent efficacy and was advanced into phase I clinical trials due to its favorable pharmacokinetic profile .

- Mechanistic Insights : The mechanism of action for similar compounds often involves mimicking natural substrates or inhibitors, allowing them to effectively disrupt metabolic pathways crucial for cancer cell survival .

Synthesis and Characterization

The synthesis of 1-(4-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of Dihydropyridine Framework : This involves cyclization reactions that form the core structure.

- Substitution Reactions : The introduction of fluorobenzyl and nitrophenyl groups enhances biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Summary Table of Biological Activities

Q & A

Q. Optimization Strategies :

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy track reaction progress and purity .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons). The fluorobenzyl group shows characteristic splitting patterns .

- 2D NMR (COSY, HSQC) : Resolves complex coupling in the dihydropyridine ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 422.13) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 column) .

Advanced: How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) influence biological activity and target selectivity?

Methodological Answer:

- Comparative Structure-Activity Relationship (SAR) Studies :

- Fluorine Substitution : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Nitro Group : Increases electrophilicity, potentially enhancing covalent binding to cysteine residues in enzyme active sites (e.g., kinase inhibition) .

- Computational Modeling :

- Docking Simulations : Predict binding affinity to targets like COX-2 or EGFR using software (e.g., AutoDock Vina). Fluorine’s electronegativity improves hydrogen-bonding interactions .

- Biological Assays :

- Enzyme Inhibition : Compare IC₅₀ values against analogs with chloro or methoxy substituents .

Advanced: What experimental approaches resolve discrepancies in reported biological activities of dihydropyridine analogs?

Methodological Answer:

- Standardized Assay Conditions :

- Reproduce studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers to control for pH/ionic strength variability .

- Orthogonal Validation :

- Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .

- Meta-Analysis :

- Aggregate data from PubChem and peer-reviewed journals to identify trends (e.g., nitro group’s role in cytotoxicity across 10+ analogs) .

Advanced: What in vitro/in vivo models evaluate pharmacokinetic and therapeutic potential?

Methodological Answer:

- In Vitro Models :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .

- In Vivo Models :

- Rodent Pharmacokinetics : Administer via IV/oral routes; measure AUC and half-life using LC-MS/MS .

- Disease Models :

- Cancer : Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition.

- Neuroinflammation : LPS-induced neuroinflammation in mice to evaluate CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.